molecular formula C72H131N7O9S3 B061807 Iminoctadine Albesilate CAS No. 169202-06-6

Iminoctadine Albesilate

Cat. No.: B061807
CAS No.: 169202-06-6
M. Wt: 1335.1 g/mol
InChI Key: RSMZOWHDSMOOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid is a complex organic compound with a molecular formula of C72H131N7O9S3 and a molecular weight of 1335.1 g/mol . It is known for its unique structure, which includes both guanidine and sulfonic acid functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid involves multiple steps. The primary synthetic route includes the reaction of octylamine with guanidine to form the intermediate compound, which is then reacted with dodecylbenzenesulfonic acid under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperatures and pressures to facilitate the desired reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid include:

The uniqueness of 2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid lies in its specific combination of functional groups and its versatile applications in various fields.

Biological Activity

Iminoctadine albesilate, a synthetic fungicide, belongs to the class of guanidine compounds and is primarily used for controlling various fungal diseases in crops. Its biological activity is characterized by its efficacy against a range of plant pathogens, particularly those belonging to the Colletotrichum genus. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as a systemic acquired resistance (SAR) inducer, enhancing the plant's immune response against pathogens. Its mode of action involves:

  • Inhibition of Fungal Growth : this compound disrupts fungal cell wall synthesis and inhibits mycelial growth.
  • Induction of Plant Defense Mechanisms : It activates plant defense pathways, leading to increased production of phytoalexins and other protective compounds.

Efficacy Against Fungal Pathogens

Research has demonstrated the effectiveness of this compound against various fungal pathogens. A study highlighted its performance compared to other fungicides in controlling Colletotrichum species, which are notorious for causing anthracnose in crops.

Case Study: Control of Colletotrichum panacicola

In a controlled experiment involving Panax ginseng, this compound was tested against Colletotrichum panacicola. The results showed that it significantly reduced disease incidence compared to untreated controls. The following table summarizes the efficacy data:

TreatmentConcentration (mg/L)Disease Incidence (%)Efficacy (%)
This compound4005.753.3
Acibenzolar-S-methyl1000.998.4
Non-sprayed Control-27.0-

This data indicates that while this compound is effective, it does not achieve the same level of control as acibenzolar-S-methyl.

Sensitivity Studies

Sensitivity studies have revealed differential responses of various Colletotrichum species to this compound. The following table presents the effective concentration (EC50) values determined for different isolates:

Colletotrichum SpeciesEC50 (mg/L)
C. gloeosporioides2.53
C. acutatum>100
C. fructicola0.00
C. tropicale0.62

These findings suggest that some species exhibit inherent resistance to this compound, necessitating careful selection based on pathogen type.

Comparative Efficacy

A comparative analysis between this compound and other fungicides was conducted to assess their relative efficacy against scab on Japanese pear leaves and fruit:

FungicideConcentration (mg/L)Efficacy on Leaves (%)Efficacy on Fruit (%)
Acibenzolar-S-methyl10098.483.3
This compound40069.292.2
Non-sprayed Control-7.3-

The data indicates that while this compound shows significant efficacy on fruit, its performance on leaves is lower compared to acibenzolar-S-methyl.

Properties

IUPAC Name

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7.3C18H30O3S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*13-16H,2-12H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMZOWHDSMOOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H131N7O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169202-06-6
Record name Iminoctadine Albesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.